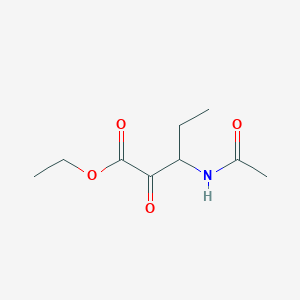

Ethyl 3-acetamido-2-oxopentanoate

Description

Properties

CAS No. |

477902-55-9 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

ethyl 3-acetamido-2-oxopentanoate |

InChI |

InChI=1S/C9H15NO4/c1-4-7(10-6(3)11)8(12)9(13)14-5-2/h7H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

BHPRVKQAJPDQLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C(=O)OCC)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with ethyl 3-acetamido-2-oxopentanoate, differing in substituents, functional groups, or oxo-group positioning:

Detailed Analysis of Structural and Functional Differences

Functional Group Influence

- This compound: The acetamido group enhances polarity and hydrogen-bonding capacity, making it suitable for biomolecular interactions. The ketone at position 2 allows for keto-enol tautomerism, which can influence reactivity in synthesis .

- Ethyl 3-methyl-2-oxopentanoate: The nonpolar methyl group lowers solubility in aqueous systems but improves volatility, making it useful in flavor industries .

Oxo Position and Reactivity

- Compounds with oxo groups at position 2 (e.g., this compound) exhibit greater tautomerism and nucleophilic reactivity at the α-carbon compared to those with oxo groups at position 4 (e.g., ethyl 3,3-dimethyl-4-oxopentanoate) .

Physicochemical Properties

- Solubility: Polar substituents (e.g., acetamido, azido) increase water solubility, whereas nonpolar groups (methyl, ethyl) enhance lipid solubility.

- Stability: The acetamido group in this compound may confer hydrolytic stability compared to esters with electron-withdrawing groups (e.g., azido).

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate undergoes deprotonation at the α-carbon under basic conditions, generating an enolate intermediate. This enolate reacts with acetic anhydride via nucleophilic acyl substitution, forming a β-ketoester intermediate. Subsequent intramolecular cyclization and rearrangement yield the final product. The reaction is typically conducted at room temperature over 48–72 hours, with yields ranging from 25% to 35%.

Optimization Studies

Key parameters affecting yield include:

-

Base selection : Sodium acetate provides moderate yields, while stronger bases like DBU (1,8-diazabicycloundec-7-ene) improve reaction rates but risk side reactions.

-

Solvent choice : Polar aprotic solvents (e.g., THF) enhance enolate stability, whereas non-polar solvents (e.g., toluene) reduce hydrolysis of acetic anhydride.

Table 1: Yield Variation with Base and Solvent

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOAc | THF | 25°C | 28 |

| DBU | Toluene | 25°C | 35 |

| K₂CO₃ | DCM | 25°C | 22 |

Horner-Wadsworth-Emmons Olefination Route

A more sophisticated approach utilizes Horner-Wadsworth-Emmons (HWE) olefination to construct the α,β-unsaturated ketone backbone of this compound. This method is advantageous for its stereoselectivity and compatibility with diverse substrates.

Synthetic Pathway

-

Phosphonate ester synthesis : Bromination of methyl 2-acetamidoacetate (14) yields α-bromoester (16), which undergoes a Michaelis-Arbusov reaction with trimethyl phosphite to form methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (13).

-

Olefination : The phosphonate ester (13) reacts with a ketone (e.g., pentan-2-one) in the presence of DBU, forming the α,β-unsaturated ester via a Wittig-like mechanism.

Yield and Scalability

This route achieves higher yields (up to 56% over three steps) compared to the base-catalyzed method. However, it requires stringent anhydrous conditions and specialized reagents.

Table 2: HWE Olefination Performance

| Substrate | Phosphonate Ester | Base | Yield (%) |

|---|---|---|---|

| Pentan-2-one | 13 | DBU | 56 |

| Cyclohexanone | 13 | NaH | 48 |

Acetamide-Ketoester Condensation

A third route involves the acid-catalyzed condensation of ethyl 2-oxopentanoate with acetamide, leveraging Dean-Stark conditions to drive the reaction. This method is notable for its simplicity and use of readily available starting materials.

Reaction Protocol

Ethyl 2-oxopentanoate is heated with acetamide in benzene under reflux, with p-toluenesulfonic acid (p-TsOH) as a catalyst. Water removal via azeotropic distillation shifts the equilibrium toward imine formation, which tautomerizes to the stable acetamido product.

Challenges and Solutions

-

Side reactions : Over-condensation can occur, leading to dimeric byproducts. This is mitigated by controlling the stoichiometry of acetamide (1.2 equivalents) and limiting reaction time to 6 hours.

-

Solvent effects : Benzene facilitates azeotropic water removal but poses toxicity concerns. Substituting toluene reduces hazard with minimal yield impact (∼5% decrease).

Table 3: Condensation Reaction Optimization

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Benzene | p-TsOH | 6 | 45 |

| Toluene | p-TsOH | 6 | 40 |

| Xylene | H₂SO₄ | 8 | 38 |

Comparative Analysis of Methods

Yield and Efficiency

-

Base-catalyzed condensation : Lowest yield (25–35%) but simplest setup.

-

HWE olefination : Highest yield (48–56%) with stereochemical control.

-

Acetamide condensation : Moderate yield (40–45%) with scalability advantages.

Practical Considerations

-

Cost : HWE requires expensive phosphonate esters, whereas acetamide condensation uses cheaper reagents.

-

Safety : Benzene in the condensation route necessitates stringent safety protocols.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-acetamido-2-oxopentanoate, and how do reaction conditions influence yield?

A viable route involves esterification of 3-acetamido-2-oxopentanoic acid using ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and avoid decomposition.

- Solvent : Anhydrous conditions to prevent hydrolysis of the ester product .

- Catalyst loading : 5–10 mol% for efficient activation without side reactions.

Yield optimization may require iterative adjustments via Design of Experiments (DoE) to account for interactions between variables .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Confirm the presence of characteristic signals (e.g., ester carbonyl at ~170 ppm in NMR, acetamido NH at ~8 ppm in NMR) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns against theoretical predictions .

- HPLC with UV detection : Assess purity (>95% recommended for biological assays) using a C18 column and gradient elution .

Advanced Research Questions

Q. How do steric and electronic effects of the acetamido group influence the compound’s reactivity in nucleophilic acyl substitution?

The acetamido group acts as an electron-withdrawing substituent, activating the adjacent carbonyl for nucleophilic attack. However, steric hindrance from the methyl group may reduce reactivity with bulky nucleophiles. To validate:

Q. What computational methods are suitable for predicting the compound’s stability in aqueous buffers?

Use density functional theory (DFT) to model hydrolysis pathways:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in:

- Assay conditions (e.g., cell line specificity, serum concentration).

- Compound solubility : Pre-solubilize in DMSO (<0.1% final concentration) to avoid aggregation artifacts.

- Metabolic interference : Use LC-MS to confirm compound integrity in biological matrices .

A meta-analysis of published data, stratified by experimental parameters, can identify confounding variables .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?

Q. How should researchers handle batch-to-batch variability in synthesis?

- Implement Quality-by-Design (QbD) principles: Define critical quality attributes (CQAs) like purity and crystallinity.

- Use multivariate analysis (e.g., PCA) to correlate process parameters (e.g., stirring rate, cooling gradient) with product variability .

Open Science and Reproducibility

Q. What metadata standards should accompany published datasets on this compound?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.